(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile belongs to a class of α,β-unsaturated nitriles containing thiazole and aromatic substituents. Its structure features a thiazole core substituted at the 4-position with a naphthalen-2-yl group and an α,β-unsaturated nitrile moiety conjugated to a thiophen-2-yl group.
Properties
IUPAC Name |
(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c21-12-17(11-18-6-3-9-23-18)20-22-19(13-24-20)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVZBPRZLBFBEE-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CC4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Naphthalene attachment: The naphthalene moiety can be introduced through a Suzuki coupling reaction between a naphthylboronic acid and the thiazole derivative.
Thiophene incorporation: The thiophene ring can be added via a Heck reaction, where the thiazole-naphthalene intermediate is reacted with a thiophene derivative.
Formation of the prop-2-enenitrile group: This final step involves the Knoevenagel condensation of the intermediate with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform, room temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Amino derivative of the original compound.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
Key Compounds :
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile Differences: The thiazole 4-position is substituted with 4-ethoxyphenyl instead of naphthalen-2-yl.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Differences: A nitroanilino group replaces the thiophen-2-yl moiety. Impact: The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity, contrasting with the electron-rich thiophene in the target compound .
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile Differences: Lacks the thiazole ring and features a Z-configuration.
Functional Group Comparisons
Nitrile vs. Ketone :
- Target Compound : The nitrile group enhances polarity and may participate in dipole-dipole interactions.
- Analogues : Compounds like (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one () replace the nitrile with a ketone, reducing electrophilicity but enabling hydrogen bonding via the carbonyl oxygen .
Thiophene vs. Other Aromatic Groups :
Physical and Crystallographic Properties
- Crystal Packing : The target compound’s E-configuration ensures planarity, favoring dense packing. In contrast, Z-isomers (e.g., ) exhibit steric hindrance, reducing crystallinity .
- Hydrogen Bonding : Compounds like (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one lack classical hydrogen bonds, whereas nitrile-containing derivatives may engage in weaker C≡N···H interactions .
Biological Activity
The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is . The structure features a naphthalene moiety linked to a thiazole ring and a thiophene group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies indicate that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity :
- Research has shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including colon and breast cancer cells. The IC50 values for some derivatives have been reported as low as 6.2 μM against HCT-116 cells .
-
Antimicrobial Properties :
- Thiazole-based compounds often exhibit antimicrobial effects. Studies have reported that certain derivatives possess bactericidal activity against Gram-positive and Gram-negative bacteria. The agar diffusion method has been used to assess susceptibility, revealing potent effects against pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of thiazole derivatives found that specific modifications to the thiazole structure significantly enhanced cytotoxicity against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of 27.3 μM against T47D breast cancer cells .
Case Study 2: Antimicrobial Activity
In another study, thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds exhibited strong antifungal activity, particularly against Candida albicans, attributed to their ability to penetrate fungal cell membranes effectively .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the thiophene and thiazole rings could lead to enhanced biological activity. For instance, increasing lipophilicity through structural modifications was associated with improved antimicrobial efficacy .
Data Tables
| Biological Activity | IC50 Value (μM) | Target Cell Line/Pathogen |
|---|---|---|
| Anticancer | 6.2 | HCT-116 (Colon Carcinoma) |
| Anticancer | 27.3 | T47D (Breast Cancer) |
| Antimicrobial | Variable | E. coli, S. aureus |
| Antifungal | Variable | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
